molecular formula C13H8ClFO2 B6378347 MFCD18314763 CAS No. 1261986-32-6

MFCD18314763

Cat. No.: B6378347
CAS No.: 1261986-32-6
M. Wt: 250.65 g/mol
InChI Key: XCLKCZAHCOCJGW-UHFFFAOYSA-N
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Description

The compound 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carbaldehyde (CAS number 1261986-32-6) is a biphenyl derivative. Biphenyl compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features a chloro and fluoro substitution on the biphenyl structure, along with a hydroxy and aldehyde functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.

Biology and Medicine: Biphenyl derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique structure contributes to the desired properties of these materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-hydroxy[1,1’-biphenyl]-4-carbaldehyde depends on its application. In chemical reactions, the functional groups (aldehyde, hydroxy, chloro, and fluoro) interact with reagents to form new bonds and products. The electron-withdrawing effects of the chloro and fluoro groups can influence the reactivity of the compound, stabilizing intermediates and transition states .

Comparison with Similar Compounds

  • 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde
  • 3’-Chloro-4’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde

Comparison: While these compounds share a similar biphenyl backbone and functional groups, the position of the substituents can significantly affect their chemical properties and reactivity

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-8(3-4-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKCZAHCOCJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685213
Record name 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-32-6
Record name 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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